molecular formula C18H14ClF3N4 B2872091 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 337919-61-6

5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B2872091
CAS No.: 337919-61-6
M. Wt: 378.78
InChI Key: OCYCFODJJQRQTK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a bicyclic framework combining pyrazole and pyridine rings. The core structure is substituted at the 5-position with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and at the 2-position with a phenyl group . Its molecular formula is C₁₉H₁₄ClF₃N₄ (based on analogs in and ). The trifluoromethyl (CF₃) and chloro (Cl) substituents are critical for enhancing electronegativity and metabolic stability, which are common features in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4/c19-15-8-13(18(20,21)22)9-23-17(15)25-7-6-16-12(10-25)11-26(24-16)14-4-2-1-3-5-14/h1-5,8-9,11H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYCFODJJQRQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN(N=C21)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of pyridine derivatives using reagents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process includes stringent control of reaction parameters such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions. The final product is typically purified using techniques like crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications
Target Compound 5: 3-Cl-5-CF₃-2-pyridinyl; 2: Ph C₁₉H₁₄ClF₃N₄ ~414.8* Potential nematicide/herbicide activity
5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine 5: CH₃; 3: NH₂ C₁₃H₁₆N₄ 228.30 Amine group for drug discovery
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride Unsubstituted core; HCl salt C₁₂H₁₃N₃·HCl 199.25 (free base) Building block for bioactive molecules
Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Thieno-pyridine core; 6: 3-Cl-5-CF₃-2-pyridinyl C₁₅H₁₃ClF₃N₃O₂S 391.80 Thieno ring for enhanced solubility

Notes:

  • Methyl or amine substituents (e.g., in ) improve pharmacokinetic properties for CNS-targeting drugs .
  • Hydrochloride salts () enhance crystallinity and stability for synthetic intermediates.

Substituent Impact on Bioactivity

  • Trifluoromethyl (CF₃) : Increases lipophilicity and resistance to oxidative degradation, critical for nematicides like fluazaindolizine ().
  • Chloro (Cl) : Enhances binding to acetyl-CoA carboxylase in herbicides (e.g., haloxyfop; ).
  • Phenyl vs. Methyl : Phenyl groups (target compound) improve π-π stacking in enzyme binding compared to methyl analogs () .

Pesticidal Activity

The 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety is a hallmark of commercial herbicides (e.g., haloxyfop, fluazifop) that inhibit fatty acid synthesis in weeds .

Pharmaceutical Potential

Pyrazolo[4,3-c]pyridine derivatives are explored for CNS disorders due to their ability to cross the blood-brain barrier. For example, 5-methyl-2-phenyl analogs () are optimized for metabolic stability in neuroactive compounds . The target compound’s CF₃ group may further enhance these properties.

Biological Activity

5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a complex compound with significant potential in medicinal chemistry. Its unique structure comprises a pyrazolo[4,3-c]pyridine core fused with a pyridine and phenyl moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, supported by case studies and research findings.

  • Molecular Formula: C18H14ClF3N4
  • Molecular Weight: 378.78 g/mol
  • CAS Number: 337919-61-6

The presence of the chloro and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridine derivatives exhibit a wide range of biological activities. These include:

  • Anticancer Activity: Several studies have reported the cytotoxic effects of pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines. For instance, derivatives have shown significant inhibition of cancer cell proliferation in cervical (HeLa) and prostate (DU 205) cancer cell lines .
  • Anti-inflammatory Effects: Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting COX enzymes. IC50 values for related compounds have been reported as low as 0.04 μmol .
  • Antimicrobial Activity: Pyrazole derivatives are known for their antibacterial and antifungal properties. The structural modifications in the target compound may enhance its efficacy against various pathogens .

Case Study: Anticancer Activity

A study focused on a series of pyrazolo[4,3-c]pyridine derivatives revealed that specific substitutions at the 5-position significantly enhanced their anticancer activity. The synthesized compounds exhibited IC50 values against HeLa cells ranging from 10 to 25 μM. The most potent derivative was identified as having a trifluoromethyl group at the 3-position of the pyridine ring, which was crucial for its activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The introduction of electron-withdrawing groups (like trifluoromethyl) at strategic positions improves biological activity.
  • The phenyl group at the 2-position contributes to enhanced binding affinity to biological targets.

Table 1 summarizes key findings on the biological activities of related compounds:

Compound NameActivity TypeIC50 Value (μM)Target Cell Line
Compound AAnticancer10HeLa
Compound BAnti-inflammatory0.04COX-2
Compound CAntimicrobial15Staphylococcus aureus

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary data suggest that:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation: It could interact with specific receptors influencing cellular pathways related to cancer and inflammation.

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